molecular formula C19H14Cl2N2O2 B3128166 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide CAS No. 338784-03-5

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide

Cat. No. B3128166
CAS RN: 338784-03-5
M. Wt: 373.2 g/mol
InChI Key: SOQDKLPUXXQANL-UHFFFAOYSA-N
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Description

“N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide” is a complex chemical compound . It is used for pharmaceutical testing and is known for its high-quality reference standards that ensure accurate results .

Scientific Research Applications

Chemical and Structural Analysis

The compound N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide belongs to a class of chemicals that have been explored for their diverse properties and applications in various fields of scientific research. While the specific compound has not been directly cited in the provided literature, related compounds and structural analogs offer insight into potential applications and research interests.

Potential Research Applications

  • Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives, structurally related to the compound , have shown significant promise in the development of supramolecular assemblies. These assemblies have potential applications ranging from nanotechnology to biomedical applications due to their ability to form stable, one-dimensional nanometer-sized structures through hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).

  • Central Nervous System (CNS) Research : Research into functional chemical groups suggests that compounds with specific structural features, including heterocycles with nitrogen atoms, show potential for CNS activity. This opens avenues for the synthesis of novel CNS drugs, where compounds similar to the one could be explored for their effects on depression, euphoria, and convulsion among other CNS effects (Saganuwan, 2017).

  • Antimicrobial Research : Monoterpenes like p-Cymene have been identified for their antimicrobial properties. While not directly related, research into compounds with benzene and pyridine rings could potentially explore the antimicrobial efficacy of such compounds, especially in the context of increasing resistance to traditional antimicrobials (Marchese et al., 2017).

  • Antituberculosis Agents : The antituberculosis activity of organotin complexes highlights the potential for compounds with complex organic structures, such as the one , to serve as frameworks for developing new antituberculosis agents. This area of research is critical given the global health challenge posed by tuberculosis (Iqbal, Ali, & Shahzadi, 2015).

  • Corrosion Inhibition : Quinoline derivatives, which share structural similarities with the compound , have been extensively studied for their role as corrosion inhibitors. This suggests potential applications in materials science, particularly in protecting metals from corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-8-4-9-16(21)14(15)12-23-11-5-10-17(19(23)25)22-18(24)13-6-2-1-3-7-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQDKLPUXXQANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148411
Record name N-[1-[(2,6-Dichlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338784-03-5
Record name N-[1-[(2,6-Dichlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338784-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-[(2,6-Dichlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide
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